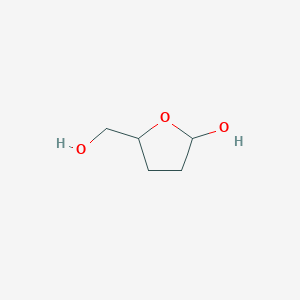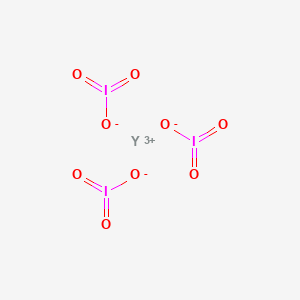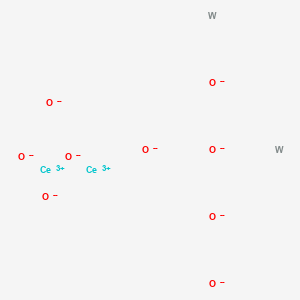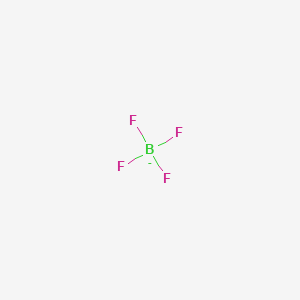
Tetrafluoroborate
Vue d'ensemble
Description
Tetrafluoroborate, also known as BF4-, is a commonly used anion in chemistry and biochemistry research. It is a highly stable compound and has a wide range of applications in various fields.
Applications De Recherche Scientifique
Synthesis of Fluoride-Containing Coordination Compounds
Tetrafluoroborate is utilized as a starting material in the synthesis of fluoride-containing coordination compounds. These compounds vary in stoichiometry and structure, such as monomers, dimers, tetramers, and polymers, depending on the metal, ligand, and solvent system used (Reedijk, 1982).
Promoter in Sol-Gel Synthesis
The tetrafluoroborate ion (BF4-) acts as a promoter in the sol-gel synthesis of mesoporous silica, enhancing the hydrolytic condensation of alkoxysilanes. It is effective in creating thermally and hydrothermally stable mesoporous silica with a well-developed hexagonal structure and thick silicate wall (Okabe et al., 2004).
Salt Metathesis and Fluoridation
Tetrafluoroborate (BF4-) is involved in salt metathesis with organoboronic acids, producing organotrifluoroborates. This process highlights the ability of BF4- to exchange fluoride atoms and its lability (Lozada et al., 2023).
Electrophilic Fluorination
Tetrafluoroborate is used in electrophilic fluorination reactions, providing an effective route for the introduction of fluorine into organic molecules. One specific reagent, Selectfluor, demonstrates the broad applicability of this method in organic synthesis (Singh & Shreeve, 2004).
Catalyst for Epoxide Ring Opening
Zinc tetrafluoroborate hydrate is an efficient catalyst for the epoxide ring-opening reaction with amines, exhibiting high yields and selectivities. This catalyst has been applied in the synthesis of drugs like metoprolol (Pujala et al., 2011).
Biodistribution in PET Imaging
Tetrafluoroborate is utilized in PET imaging, particularly for thyroid gland imaging in primates. It shows a characteristic biodistribution in organs expressing the sodium/iodide symporter (NIS) (Martí-Climent et al., 2015).
Determination of Total Boron
Tetrafluoroborate ion (BF4-) is used in ion chromatography for the determination of total boron by converting boric acid to BF4- (Katagiri et al., 2006).
Electrochemical Production of Fluorine
Tetrafluoroborate melts are employed as electrolytes for the electrochemical production of fluorine, demonstrating efficient oxidation reactions for fluorine production (Mamantov & Laher, 1989).
Supramolecular Cage Complex Assembly
The templating effect of tetrafluoroborate ion facilitates the assembly of supramolecular cage complexes, demonstrating its importance in molecular architecture (Fleming et al., 1998).
Versatile Lubricant
Alkylimidazolium tetrafluoroborates are identified as versatile lubricants for various contact materials, showing excellent friction reduction and antiwear performance (Ye et al., 2001).
Propriétés
Numéro CAS |
14874-70-5 |
|---|---|
Nom du produit |
Tetrafluoroborate |
Formule moléculaire |
BF4- |
Poids moléculaire |
86.81 g/mol |
Nom IUPAC |
tetrafluoroborate |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1 |
Clé InChI |
ODGCEQLVLXJUCC-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F |
SMILES canonique |
[B-](F)(F)(F)F |
Synonymes |
fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

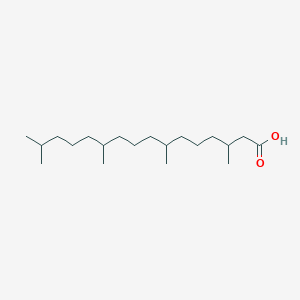
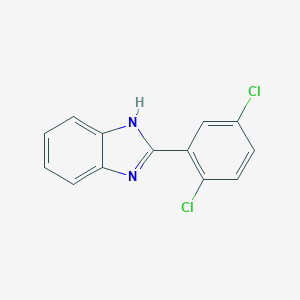
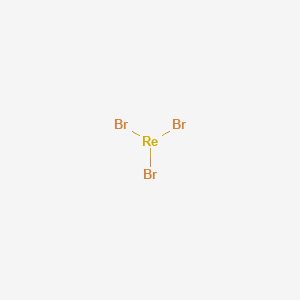
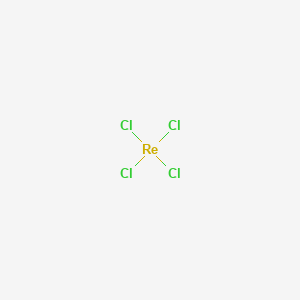
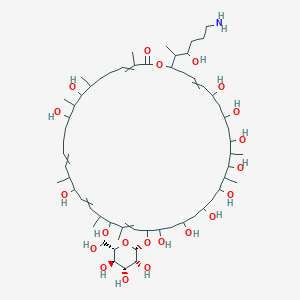
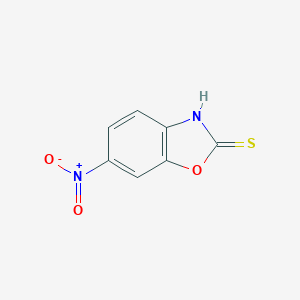
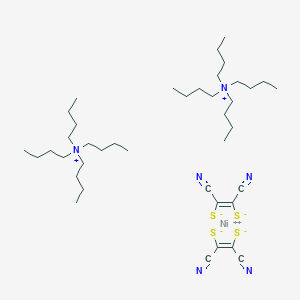
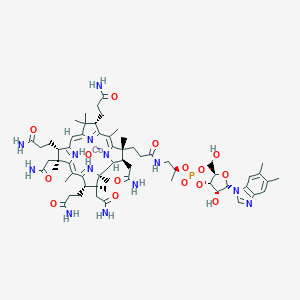
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
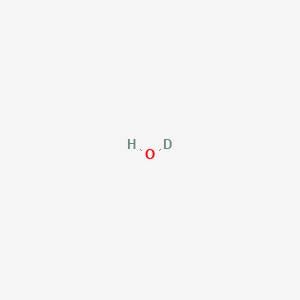
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
